molecular formula C12H24N2O2 B2588591 Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate CAS No. 1903425-56-8

Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate

Cat. No. B2588591
M. Wt: 228.336
InChI Key: CZEJXQXLKFWTPQ-UWVGGRQHSA-N
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Description

“Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate” is a chemical compound1. However, the detailed description of this specific compound is not readily available in the sources I found.



Synthesis Analysis

The synthesis of similar compounds often involves the use of diamines and Boc2O in chloroform, followed by an aqueous work up to remove unreacted diamine2. However, the exact synthesis process for this specific compound is not provided in the sources I found.



Molecular Structure Analysis

The molecular structure of similar compounds can be found in various databases34. However, the exact molecular structure of “Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate” is not provided in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines5. However, the specific chemical reactions involving “Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate” are not provided in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in various databases43. However, the exact physical and chemical properties of “Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate” are not provided in the sources I found.


Scientific Research Applications

Synthesis and Characterization

Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate is a versatile compound with various applications in scientific research. The compound has been synthesized through various synthetic routes, highlighting its importance as an intermediate in producing biologically active compounds. For instance, Zhao et al. (2017) developed a rapid synthetic method for this compound, starting from commercially available precursors, optimizing the synthesis process to achieve a total yield of 81% (Zhao et al., 2017). Similarly, its significance as an intermediate is underscored by its use in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, where its crystal structure was studied to confirm the relative substitution of the cyclopentane ring (Ober et al., 2004).

Chemical Transformations and Reactions

The compound plays a pivotal role in various chemical transformations. It serves as a precursor in the preparation of spirocyclopropanated analogues of insecticides, where it undergoes conversion through key steps involving cocyclization with specific reagents (Brackmann et al., 2005). Additionally, its stereochemistry has been manipulated in the stereoselective synthesis of various stereoisomers, underscoring its utility in preparing compounds with specific stereochemical configurations (Wang et al., 2017).

Structural Analysis and Molecular Interactions

Structural analysis and understanding molecular interactions of tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate derivatives have been a focus of research. Studies have characterized carbamate derivatives using single-crystal X-ray diffraction, highlighting how molecular environments and interactions in the crystal packing contribute to the three-dimensional architecture of these compounds (Das et al., 2016).

Safety And Hazards

The safety and hazards associated with similar compounds are often provided in their respective MSDS1. However, the specific safety and hazards information for “Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate” is not provided in the sources I found.


Future Directions

The future directions for this specific compound are not readily available in the sources I found.


properties

IUPAC Name

tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEJXQXLKFWTPQ-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate

CAS RN

1903425-56-8
Record name rac-tert-butyl N-{[(1R,2R)-2-aminocyclohexyl]methyl}carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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